5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Overview
Description
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and an oxan-4-yloxy group at the 6-position of the pyridine ring . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with their targets in a variety of ways . For instance, they can participate in electronically divergent processes with a metal catalyst during the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling pathways that control cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments or organelles. This localization is directed by targeting signals or post-translational modifications, which influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with oxan-4-yloxy reagents under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-hydroxypyridine-3-carboxylic acid: Lacks the oxan-4-yloxy group.
6-(Oxan-4-yloxy)pyridine-3-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-2-methoxypyridine-3-carboxylic acid: Features a methoxy group instead of the oxan-4-yloxy group.
Uniqueness
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the oxan-4-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONWAOXRDPDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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